2-(4-fluorophenoxy)-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide
Description
This compound is a fluorinated acetamide derivative featuring a 4-fluorophenoxy group and a 5-(2-fluorophenyl)-substituted 1,2-oxazole moiety. The acetamide linker and heterocyclic oxazole core are common pharmacophoric elements in medicinal chemistry, contributing to metabolic stability and target engagement .
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2O3/c19-12-5-7-14(8-6-12)24-11-18(23)21-10-13-9-17(25-22-13)15-3-1-2-4-16(15)20/h1-9H,10-11H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEEZDNAAGXOALE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NO2)CNC(=O)COC3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 4-fluorophenoxyacetic acid: This can be achieved by reacting 4-fluorophenol with chloroacetic acid under basic conditions.
Synthesis of 5-(2-fluorophenyl)-1,2-oxazole: This involves the cyclization of 2-fluorobenzonitrile with an appropriate reagent, such as hydroxylamine, to form the oxazole ring.
Coupling Reaction: The final step involves coupling the 4-fluorophenoxyacetic acid derivative with the oxazole compound using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenoxy)-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated phenyl rings, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-fluorophenoxy)-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The fluorinated phenyl groups and oxazole ring contribute to its binding affinity and specificity, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Structural Analogues and Pharmacological Profiles
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations
Fluorination Impact: The target compound’s dual fluorination (4-fluorophenoxy and 2-fluorophenyl) may enhance membrane permeability and target binding compared to non-fluorinated analogs (e.g., methoxy or methyl substituents) . Compound 7d, with a single 2-fluorophenoxy group, demonstrates significant cytotoxicity, suggesting fluorophenoxy groups are critical for activity .
Heterocyclic Core Variations: Replacing the oxazole with a thiadiazole (as in Compound 7d) or oxadiazole () alters electronic properties and metabolic stability. Thiadiazoles are more polar but may confer higher reactivity .
Linker Modifications :
- Acetamide linkers are common across analogs, but substitutions like sulfamoyl () or methoxy () influence solubility and target engagement. Sulfamoyl groups, for instance, may enhance binding to enzymes like carbonic anhydrases .
Biological Activity Trends: Compound 7d’s high cytotoxicity (IC50 = 1.8 µM) highlights the importance of fluorophenoxy-acetamide motifs in anticancer drug design . Compounds with bulkier side chains (e.g., cyclohexylamino in ) may target CNS receptors or kinases, whereas simpler analogs (e.g., ) could favor peripheral actions .
Biological Activity
The compound 2-(4-fluorophenoxy)-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide is a synthetic organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-(4-fluorophenoxy)-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide can be represented as follows:
- Molecular Formula : C17H16F2N2O2
- Molecular Weight : 320.32 g/mol
- IUPAC Name : 2-(4-fluorophenoxy)-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, compounds containing the oxazole ring have been reported to possess antifungal activity against various pathogens, including Fusarium oxysporum . The presence of the fluorophenyl moiety may enhance the lipophilicity and biological activity of the compound.
The proposed mechanism of action for compounds similar to 2-(4-fluorophenoxy)-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide involves interference with microbial cell wall synthesis or inhibition of specific enzymes critical for microbial survival. The oxazole ring is known to interact with biological targets such as enzymes and receptors, potentially leading to cell death in susceptible organisms.
Case Studies
- Antifungal Activity Against Fusarium oxysporum
- Inhibition of Kinase Activity
Comparative Biological Activity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
